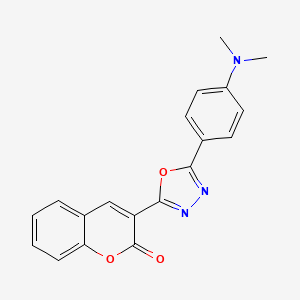
3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOX and belongs to the class of chromen-2-one derivatives. The unique structure of DMOX makes it a promising candidate for research in the areas of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antifungal Agents
The synthesis of this compound has been explored in the context of antifungal activity. Researchers have reported the preparation of novel (E)-1-aryl-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-ones (chalcones) and their 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives . These compounds were evaluated against various fungal species, including dermatophytes and Candida. Notably, some chalcone derivatives exhibited fungicidal activity, making them promising candidates for antifungal drug development.
Polyester Dyeing
The compound’s properties extend to the field of textiles. Disperse dyes derived from this molecule have been employed for dyeing polyester materials. Researchers investigated the dyeing process at different temperatures, revealing its potential application in textile coloration . This finding highlights its relevance in the textile industry.
Solvent-Dependent Spectral Shifts
The UV-visible absorption spectrum of this compound shows intriguing behavior related to solvent polarity. As the solvent polarity increases, the absorption shifts toward the red region, demonstrating positive solvatochromism . Such solvent-dependent properties are valuable for sensor applications and understanding molecular interactions.
Catalysis in Isocyanide Synthesis
Researchers have explored the use of catalysts (such as Ag–Al2O3, Ag–MgO, and Ag–CeO2) in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule. These catalysts yielded interesting results, with up to 60% yields of the desired product . This application highlights the compound’s potential in organic synthesis.
Photophysical Properties
Understanding the compound’s photophysical properties, such as fluorescence and phosphorescence, can lead to applications in optoelectronics, sensors, and imaging. Researchers may explore its behavior in different environments and its potential as a luminescent material.
Propriétés
IUPAC Name |
3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22(2)14-9-7-12(8-10-14)17-20-21-18(25-17)15-11-13-5-3-4-6-16(13)24-19(15)23/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNPOAWYUXYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702079.png)
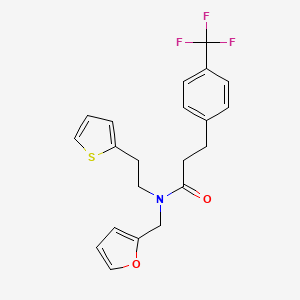

![ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2702082.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2702084.png)
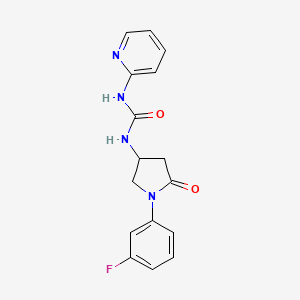
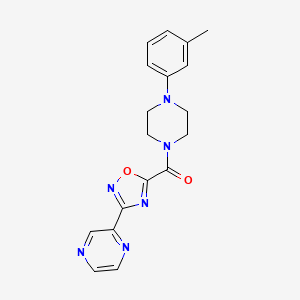
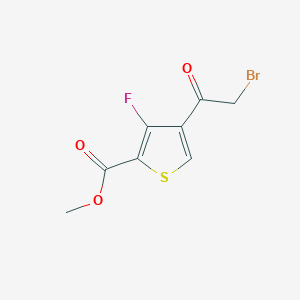

![N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2702092.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2702096.png)
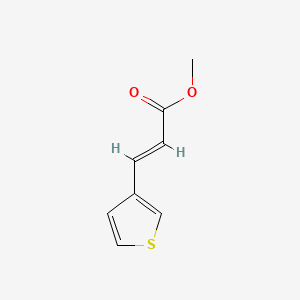
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702101.png)